molecular formula C11H17N3O B2761315 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034377-03-0

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2761315
CAS No.: 2034377-03-0
M. Wt: 207.277
InChI Key: HBTVPXQLATYTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidine ring attached to a pyrazole ring via an ethanone linker . The pyrazole ring contains two nitrogen atoms and is aromatic, meaning it has a ring of resonance bonds that gives it special stability .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds containing pyrazole rings are known to participate in a variety of chemical reactions. These can include reactions with electrophiles due to the electron-rich nature of the pyrazole ring .

Scientific Research Applications

Antiviral and Antimicrobial Applications

Research has demonstrated the potential of related chemical structures in antiviral and antimicrobial applications. For instance, a study explored the synthesis and reactions of 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting their antiviral activities against HSV1 and HAV-MBB, suggesting a potential pathway for developing new antiviral agents (Attaby et al., 2006). Additionally, novel 3,4-disubstituted pyrazole derivatives have shown significant antimicrobial properties, indicating their utility in combating bacterial and fungal infections (Akula et al., 2019).

Cancer Research

Compounds related to 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone have been investigated for their potential in cancer treatment. An aurora kinase inhibitor study highlighted the synthesis of compounds that inhibit Aurora A, an enzyme important in cancer cell division, suggesting a route for developing new cancer therapies (ヘンリー,ジェームズ, 2006).

Analgesic Applications

Another significant area of research involves the development of analgesic drugs. For example, EST64454, a σ1 receptor antagonist, emerged from the synthesis of a new series of pyrazoles, showing promising antinociceptive properties in models of pain, highlighting its potential as a clinical candidate for pain management (Díaz et al., 2020).

Chemical Characterization and Structural Analysis

Chemical characterization and structural analysis of similar compounds have also been extensively conducted. For instance, the synthesis, spectroscopic characterization, and docking studies of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone have been performed, providing insights into the compound's stability, cytotoxicity, and potential biological applications (Govindhan et al., 2017).

Future Directions

The future research directions for “1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone” and similar compounds could involve further exploration of their biological activity. Given the prevalence of pyrazole and piperidine rings in biologically active compounds, there may be potential for the development of new pharmaceuticals .

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases such as p70s6kβ . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. Phosphorylation can alter the function of a protein, turning its function on or off, or making it more or less prone to degradation.

Mode of Action

It’s known that kinase inhibitors often work by binding to the atp-binding site of the enzyme, thereby preventing the transfer of a phosphate group to the substrate . This can inhibit the activity of the kinase and disrupt the signaling pathways it is involved in.

Biochemical Pathways

Kinases such as p70s6kβ are involved in several important cellular processes, including cell growth, proliferation, differentiation, migration, and apoptosis . Inhibition of these kinases can therefore have a wide range of downstream effects, potentially disrupting these processes.

Pharmacokinetics

Similar compounds are often designed to be highly soluble in water and other polar solvents to improve their bioavailability .

Result of Action

Inhibition of kinases can disrupt the signaling pathways they are involved in, potentially leading to a wide range of effects depending on the specific pathways and processes affected .

Properties

IUPAC Name

1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9(15)14-7-3-10(4-8-14)11-5-6-13(2)12-11/h5-6,10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTVPXQLATYTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.